3-(3-(Trifluoromethyl)phenoxy)-2,2,3,3-tetrafluoropropanoic acid
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Overview
Description
3-(3-(Trifluoromethyl)phenoxy)-2,2,3,3-tetrafluoropropanoic acid is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of multiple fluorine atoms in its structure imparts distinct characteristics, such as high thermal stability and resistance to degradation, making it valuable in scientific research and industrial applications.
Mechanism of Action
Target of Action
Compounds containing the trifluoromethyl group have been found to exhibit numerous pharmacological activities . They are often used as a bioisostere to create derivatives by replacing a chloride or a methyl group . This can be used to adjust the steric and electronic properties of a lead compound .
Mode of Action
It is known that trifluoromethyl-containing compounds significantly affect pharmaceutical growth . For instance, fluoxetine, a compound with a similar trifluoromethyl phenoxy group, blocks the reuse of serotonin by blocking the reuptake transporter protein .
Biochemical Pathways
Trifluoromethylation of carbon-centered radical intermediates is a known process
Pharmacokinetics
It is known that phenoxy acid herbicides are well absorbed from the gastrointestinal tract .
Result of Action
Compounds with the trifluoromethyl group have been found to exhibit numerous pharmacological activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(3-(Trifluoromethyl)phenoxy)-2,2,3,3-tetrafluoropropanoic acid. For instance, thermal decomposition can lead to the release of irritating gases and vapors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Trifluoromethyl)phenoxy)-2,2,3,3-tetrafluoropropanoic acid typically involves the reaction of 3-(Trifluoromethyl)phenol with 2,2,3,3-tetrafluoropropanoic acid under specific conditions. The reaction is often carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of advanced techniques, such as high-pressure reactors and automated control systems, can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-(Trifluoromethyl)phenoxy)-2,2,3,3-tetrafluoropropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atoms can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of halogenated derivatives.
Scientific Research Applications
3-(3-(Trifluoromethyl)phenoxy)-2,2,3,3-tetrafluoropropanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: The compound’s stability and resistance to metabolic degradation make it useful in studying biological processes and developing pharmaceuticals.
Medicine: Its unique properties are explored in drug design and development, particularly for creating drugs with improved bioavailability and efficacy.
Industry: The compound is used in the production of specialty chemicals, coatings, and polymers that require high thermal stability and resistance to harsh environments.
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)phenol: A precursor in the synthesis of 3-(3-(Trifluoromethyl)phenoxy)-2,2,3,3-tetrafluoropropanoic acid.
2,2,3,3-Tetrafluoropropanoic acid: Another precursor used in the synthesis process.
Trifluoromethylated aromatic compounds: These compounds share similar structural features and are used in various applications due to their unique properties.
Uniqueness
This compound stands out due to its combination of multiple fluorine atoms and a phenoxy group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability and resistance to degradation.
Properties
IUPAC Name |
2,2,3,3-tetrafluoro-3-[3-(trifluoromethyl)phenoxy]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F7O3/c11-8(12,7(18)19)10(16,17)20-6-3-1-2-5(4-6)9(13,14)15/h1-4H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFNNXZMBQUHYMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(C(C(=O)O)(F)F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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